(4-benzylpiperazino)(1H-indol-3-yl)methanone
Overview
Description
(4-Benzylpiperazino)(1H-indol-3-yl)methanone is a compound that features a combination of a benzylpiperazine moiety and an indole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context in which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would likely vary depending on the specific pathway and the context of the biological system.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazino)(1H-indol-3-yl)methanone typically involves the reaction of 1H-indole-3-carboxylic acid with 4-benzylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazino)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: (4-Benzylpiperazino)(1H-indol-3-yl)methanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
(4-Benzylpiperazino)(1H-indol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazino)(1H-indol-3-yl)ethanone
- (4-Benzylpiperazino)(1H-indol-3-yl)propanone
- (4-Benzylpiperazino)(1H-indol-3-yl)butanone
Uniqueness
(4-Benzylpiperazino)(1H-indol-3-yl)methanone is unique due to its specific combination of a benzylpiperazine moiety and an indole ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(18-14-21-19-9-5-4-8-17(18)19)23-12-10-22(11-13-23)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJKHWBESJPEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402237 | |
Record name | (4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
137643-31-3 | |
Record name | (4-benzylpiperazin-1-yl)-(1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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